4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline
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Overview
Description
4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound features an oxazole ring substituted with two methyl groups at positions 4 and 5, and an aniline group at position 2. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,5-dimethyl-2-aminophenol with formic acid and acetic anhydride to form the oxazole ring . The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial processes may employ continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives and reduced forms of the original compound .
Scientific Research Applications
4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The aniline group may also participate in hydrogen bonding and other interactions with biological molecules . These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dimethyl-1,3-oxazol-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
4-(4,5-Dimethyl-1,3-oxazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
4-(4,5-Dimethyl-1,3-oxazol-2-yl)benzaldehyde: Features an aldehyde group in place of the aniline group.
Uniqueness
4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is unique due to its specific combination of an oxazole ring and an aniline group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZPXKWVHMSYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708258-27-9 |
Source
|
Record name | 4-(dimethyl-1,3-oxazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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